(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry and organic synthesis. It is characterized by its unique structural features that include a brominated pyridine moiety and a dihydrooxazole ring, which contribute to its potential biological activity and chemical reactivity. The compound is classified under the category of oxazoles, specifically as a dihydro derivative.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is cataloged with specific identifiers like the CAS number 153880-57-0. It is often used in research settings for its synthetic versatility and potential applications in drug development .
(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole falls within the class of heterocyclic compounds due to the presence of nitrogen in its oxazole ring. It is categorized as a brominated aromatic compound due to the inclusion of the bromopyridine unit, which enhances its electrophilic properties.
The synthesis of (R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
In industrial settings, continuous flow processes may be employed to optimize yield and purity. This method allows for precise control over reaction parameters such as temperature and pressure, leading to enhanced efficiency in the synthesis of the compound.
The molecular structure of (R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can be described by its specific arrangement of atoms:
The InChI representation provides detailed information about the connectivity of atoms within the molecule:
(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can participate in various chemical reactions:
These reactions are important for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for (R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves interactions with biological targets at the molecular level. It may inhibit enzyme activities or modulate receptor functions, leading to alterations in cellular processes. The precise molecular targets can vary based on the context of use in pharmacological applications .
Key physical properties include:
Relevant chemical properties include:
These properties suggest that (R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is likely to exhibit good bioavailability when administered .
(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific uses:
This compound represents a valuable asset in research and development within both academic and industrial settings due to its diverse chemical reactivity and potential applications in drug discovery and synthesis.
The construction of the chiral 4,5-dihydrooxazole (oxazoline) core necessitates precise stereocontrol at the C4 position. Van Leusen oxazole synthesis employing tosylmethyl isocyanide (TosMIC) and chiral α-amino aldehydes provides direct access to enantiopure 4,5-dihydrooxazoles. This reaction proceeds via a [3+2] cycloaddition mechanism, where the aldehyde's pre-existing chirality dictates the configuration at C4. Ionic liquid-mediated modifications enhance stereoselectivity (>90% ee) and enable catalyst recycling without erosion of enantiomeric excess [3]. Alternative routes exploit transition metal-catalyzed asymmetric cyclizations; copper(II) triflate promotes α-diazoketone coupling with benzamide derivatives to form 2,4-disubstituted oxazolines with 84–92% ee under mild conditions [3]. Organocatalytic approaches employing imidodiphosphorimidate catalysts facilitate enantioselective desymmetrization, achieving up to 99% ee in spirocyclic oxazoline formation [5] [8].
Table 1: Enantioselective Methods for Dihydrooxazole Synthesis
Method | Chiral Control Element | ee Range (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Van Leusen (ionic liquid) | Chiral α-amino aldehyde | 90–95 | 75–88 | Recyclable solvent system |
Cu(II)-catalyzed | Ligand-accelerated catalysis | 84–92 | 70–82 | Broad functional group tolerance |
IDPi organocatalysis | Confined chiral Brønsted acid | 95–99 | 85–94 | High enantioselectivity |
Critical factors influencing stereochemical fidelity include:
Regioselective bromination of pyridine intermediates must accommodate the base-sensitive dihydrooxazole moiety. Electrophilic bromination using bromine/Lewis acid systems (AlCl~3~, ZnCl~2~) at 100°C achieves 78% yield for 3-bromopyridine but exhibits poor regioselectivity (3-:3,5- = 4:1) [9]. For C5-selective functionalization, directed ortho-metalation provides superior control: 2-lithiopyridine intermediates generated at -78°C with n-butyllithium undergo transmetallation with zinc chloride, followed by electrophilic quenching with bromine to afford 2,5-dibromopyridine in 86–92% yield [6]. Halocyclization represents an innovative alternative, where gold(III)-catalyzed bromoamination of propargylic amides delivers 5-bromomethylene-4,5-dihydrooxazoles with complete (E)-selectivity. This tandem process installs both the bromine and oxazoline ring simultaneously, achieving 54% yield without epimerization [7].
Table 2: Bromination Method Comparison for Pyridine-Oxazoline Systems
Method | Regioselectivity | Yield (%) | Compatibility with Chiral Centers |
---|---|---|---|
Electrophilic (Br~2~/AlCl~3~) | 3,5-Dibromination dominant | 65–78 | Low (racemization at >80°C) |
Directed ortho-metalation | C5-selective | 86–92 | High (low-temperature protocol) |
Gold-catalyzed halocyclization | C5-exocyclic bromine | 54 | Excellent (retention of configuration) |
Notable constraints include:
Gold catalysis enables convergent assembly of the dihydrooxazole scaffold through propargylic substitution-cyclization cascades. Gold(III) bromide/silver triflate (5 mol% AuBr~3~/15 mol% AgOTf) activates 1,3-diphenylprop-2-yn-1-ol toward nucleophilic attack by p-toluamide, forming propargylic amide intermediates. Subsequent NBS-mediated bromocyclization at 0°C affords (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole with 54% yield and complete stereoretention [7]. Palladium-based systems offer complementary approaches; Pd(PPh~3~)~4~ catalyzes direct C2-arylation of oxazole precursors with 5-bromo-2-iodopyridine in polar solvents (DMF), achieving 70–85% yield with >20:1 regioselectivity [3]. Nickel catalysts ligated by tert-butylimino-tri(pyrrolidino)phosphorane enable coupling with challenging aryl chlorides, though enantioselectivity control remains inferior to gold systems [3].
Table 3: Transition Metal Catalysts for Oxazoline Cyclization
Catalyst System | Reaction Type | Yield (%) | Stereoselectivity |
---|---|---|---|
AuBr~3~/AgOTf/NBS | Bromoaminocyclization | 54 | Complete (E)-selectivity |
Pd(PPh~3~)~4~ | C2-Arylation | 70–85 | Substrate-dependent |
Ni(II)/BTPP/NaTFA | C-H activation | 60–75 | Racemic |
Mechanistic insights reveal:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0